3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as TAK-659, is a novel small-molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of spirocyclic compounds and has shown promising results in preclinical studies.
Mécanisme D'action
Target of Action
The primary targets of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4Similar compounds such as spirotetramat and other thiophene derivatives have been known to target various enzymes and receptors in pests, leading to their efficacy as insecticides .
Mode of Action
The presence of the thiophene ring and the spiro[4.5]decane moiety could contribute to its binding affinity and specificity .
Biochemical Pathways
Similar compounds have been known to interfere with various biochemical pathways in pests, leading to their effectiveness as insecticides .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on the organism’s enzymatic machinery .
Result of Action
Similar compounds have been known to exhibit antimicrobial and insecticidal activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. This compound also has good pharmacokinetic properties, making it suitable for oral administration. However, this compound has some limitations, including its poor solubility and stability, which can affect its efficacy in vivo.
Orientations Futures
There is still much to discover about the potential of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione as a cancer therapy. Some of the future directions for research include the optimization of its pharmacokinetic properties, the identification of biomarkers that can predict response to treatment, and the development of combination therapies that can enhance its efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves several steps, including the preparation of the key intermediate, 3-ethyl-8-hydroxy-1,3,8-triazaspiro[4.5]decane-2,4-dione, which is then converted into this compound. The synthesis of this compound has been reported in several research articles, and the most common method involves the use of palladium-catalyzed cross-coupling reactions.
Applications De Recherche Scientifique
3-Ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound selectively inhibits the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and progression of cancer, making it an attractive target for cancer therapy.
Propriétés
IUPAC Name |
3-ethyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-17-12(19)14(15-13(17)20)5-7-16(8-6-14)11(18)10-4-3-9-21-10/h3-4,9H,2,5-8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCVEMCNSVWRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CS3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.